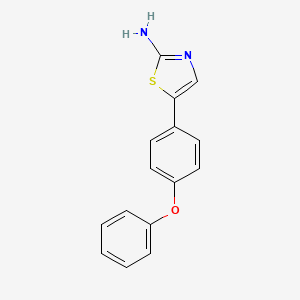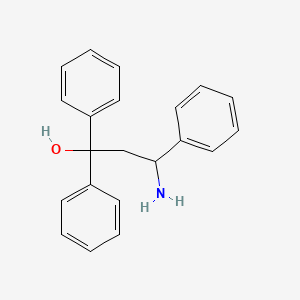
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is an organic compound with the molecular formula C6H9N3S3 It is a derivative of triazine, characterized by the presence of three methyl groups and three thione groups attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione can be synthesized through the reaction of 1,3,5-trimethyl-1,3,5-triazinane with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_9\text{N}_3 + 3\text{S} \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{S}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides (C6H9N3S2O) or sulfones (C6H9N3SO2).
Reduction: Thiol derivatives (C6H9N3S2SH).
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione involves its interaction with molecular targets through its thione groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The compound may also undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione: Similar structure but with oxygen atoms instead of sulfur.
1,3,5-Trimethyl-1,3,5-triazinane: Lacks the thione groups, resulting in different chemical properties.
1,3,5-Triazine: The parent compound with a simpler structure.
Uniqueness
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is unique due to the presence of three thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
938-65-8 |
|---|---|
Fórmula molecular |
C6H9N3S3 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C6H9N3S3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 |
Clave InChI |
LHAWSUXWSYKHAS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)N(C(=S)N(C1=S)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
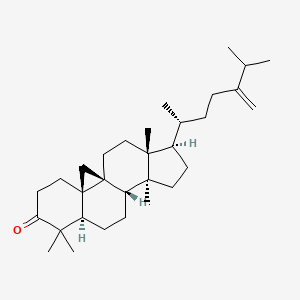
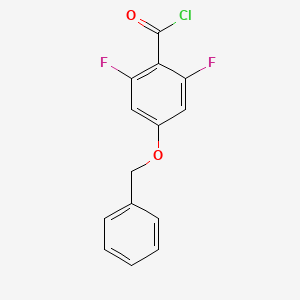
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
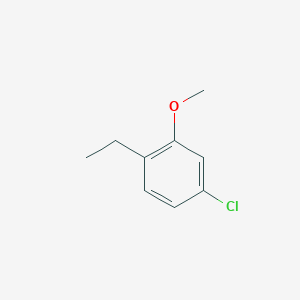
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)

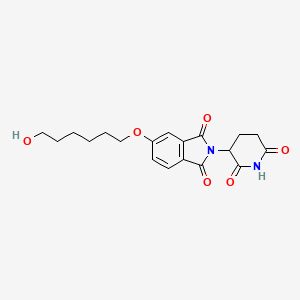
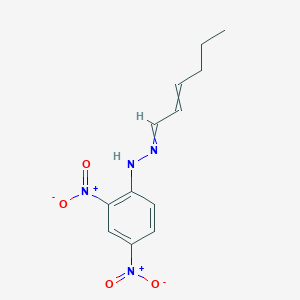
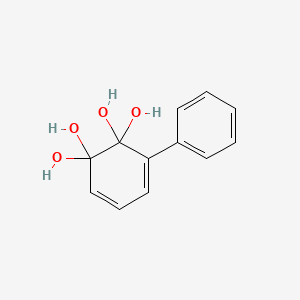
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)
